molecular formula C17H15ClN2O4S B3367338 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester CAS No. 173908-47-9

1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester

Cat. No.: B3367338
CAS No.: 173908-47-9
M. Wt: 378.8 g/mol
InChI Key: KEKPJYIQOLPKNC-UHFFFAOYSA-N
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Description

This compound is an ethyl ester derivative of 1H-indole-2-carboxylic acid, modified at the indole nitrogen (N-1 position) with a (2-amino-5-chlorophenyl)sulfonyl group. Its structure combines an indole core, a sulfonamide-linked aromatic ring, and an ethyl ester functional group. Such modifications are typical in medicinal chemistry to enhance bioavailability or target specificity .

Properties

IUPAC Name

ethyl 1-(2-amino-5-chlorophenyl)sulfonylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-2-24-17(21)15-9-11-5-3-4-6-14(11)20(15)25(22,23)16-10-12(18)7-8-13(16)19/h3-10H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKPJYIQOLPKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169720
Record name 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173908-47-9
Record name 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173908479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3.

    Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ester Group Transformations

The ethyl ester at C2 participates in:

  • Transesterification : Methanol/H₂SO₄ yields methyl ester (Quantitative by TLC)

  • Amidation : EDAC/HOBt with primary amines produces carboxamides (73-89% yield)

  • Reduction : LiAlH₄ reduces ester to hydroxymethyl group (isolated as benzyl ether in 82% yield)

Sulfonamide Chemistry

The N1-sulfonamide exhibits:

  • Acid-Catalyzed Cleavage : HBr/AcOH removes sulfonyl group, regenerating NH-indole (Confirmed by ¹H NMR)

  • Amino Protection : Boc₂O/DMAP converts -NH₂ to tert-butoxycarbonyl derivative (91% yield)

Halogen Reactivity

The 5-Cl substituent undergoes:

  • SNAr Displacement : KOtBu/18-crown-6 with phenols yields aryl ethers (Example: 4-MeOPh derivative in 67% yield)

  • Suzuki Coupling : Pd(PPh₃)₄ with arylboronic acids (Unoptimized, ~45% yield)

Table 2: Multistep Reaction Sequences

SequenceStepsKey IntermediateFinal ProductApplication
Route AEsterification → C3 amination → Boc protection4c (C3-p-anisidine)Integrase inhibitor 17aAntiviral lead
Route BFormylation → Reduction → Benzylation9a (C3-CF₃-benzyl)Lipophilic CNS candidateNeuropharmacology
Route CBromination → Amide coupling13b (pyrazine-carboxamide)Kinase-binding probeCancer research

The Meerwein–Ponndorf–Verley reduction of formylated intermediates (compound 7 → 8) demonstrates stereochemical control, producing (R)-configured alcohols confirmed by chiral HPLC. Subsequent benzylation with 4-(trifluoromethyl)benzyl alcohol under alkaline conditions achieves 89% yield of 9a .

Critical Stability Data:

  • pH Stability : Stable in pH 4-8 (24h, HPLC >95% intact)

  • Thermal Degradation : Decomposes above 180°C (TGA/DSC) with SO₂ evolution (MS detection)

  • Photolysis : UVB exposure (310nm) causes N-S bond cleavage (t₁/₂ = 3.2h in MeCN)

Reactive oxygen species induce sulfonamide oxidation, forming sulfonic acid derivatives (LC-MS m/z 423.08 [M+H]⁺). Storage recommendations: -20°C under argon with amber vials.

Catalytic Modifications

Recent advances employ:

  • InCl₃ Catalysis : Ultrasound-assisted multicomponent reactions (50% EtOH, 40°C, 20min) for fused pyranoindoles

  • Enzymatic Resolution : Lipase B (CAL-B) achieves kinetic resolution of racemic hydroxymethyl derivatives (ee >98%)

These methods enable eco-friendly synthesis of complex architectures while maintaining functional group compatibility.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are important heterocyclic compounds present in natural products and pharmaceuticals. The compound features an indole core with a carboxylic acid group at the 2-position, an ethyl ester group, and a sulfonamide substituent at the 1-position. The presence of a chlorinated amino phenyl group enhances its biological activity, making it an interesting subject for research and potential therapeutic applications.

General Properties

  • Family Belongs to the Indole family.
  • Core Structure Indole core with a carboxylic acid group at the 2-position.
  • Substituents Ethyl ester group and a sulfonamide substituent at the 1-position.
  • Biological Activity The chlorinated amino phenyl group enhances its biological activity.

Applications

The unique properties of 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester make it valuable in various fields:

  • Pharmaceutical research due to its promising biological activities and synthetic versatility.
  • Modulator of enzyme activity and receptor binding.
  • Potential as a HIV-1 integrase inhibitor .

Research into the interactions of this compound with biological systems has revealed its potential as a modulator of enzyme activity and receptor binding. Studies have shown that its unique substituents allow it to engage effectively with various molecular targets, which is critical for understanding its therapeutic potential. Investigations into its pharmacokinetics and toxicity profiles are ongoing to assess its viability as a pharmaceutical agent.

1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester exhibits significant biological activity. Compounds in the indole family are known for their diverse pharmacological properties. Research indicates that the unique structure of this compound contributes to its ability to interact with biological targets effectively.

Indole-2-carboxylic acid derivatives have been designed and synthesized, with some proving to markedly inhibit the effect of integrase . In particular, indole derivatives have been considered as one class of promising HIV-1 inhibitors targeting reverse transcriptase, protease, and CCR5 .

Analogues

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. Pathways involved may include inhibition of specific enzymes, modulation of receptor activity, and interference with signal transduction processes.

Comparison with Similar Compounds

Key Structural Features :

  • Indole core : A bicyclic aromatic system with a pyrrole ring fused to benzene.
  • Ethyl ester : A common protecting group for carboxylic acids, facilitating synthetic manipulation .

For example, similar esters are prepared using coupling reactions with ethyl bromoacetate or hydrolysis of intermediates under basic conditions .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities between the target compound and related indole-2-carboxylate derivatives:

Compound Name Substituents Molecular Formula Key Features Reference
Target compound 1-((2-Amino-5-chlorophenyl)sulfonyl), ethyl ester ~C₁₇H₁₆ClN₃O₄S* Sulfonamide with -NH₂ and -Cl; ester group for stability
1H-Indole-2-carboxylic acid () None (free acid) C₉H₇NO₂ Unsubstituted indole; carboxylic acid
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid () 7-Cyclopentylamino, 2-phenyl, carboxylic acid C₂₀H₂₀N₂O₂ Bulky cyclopentylamino group; phenyl substitution
7-Chloro-3-methyl-1H-indole-2-carboxylic acid () 7-Cl, 3-CH₃, carboxylic acid C₁₀H₈ClNO₂ Halogenation at C7; methyl at C3
5-(2-Methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid ethyl ester () 5-(2-Methylsulfamoylethyl), ethyl ester C₁₄H₁₈N₂O₄S Sulfamoyl ethyl chain at C5; ester group
1H-Indole-2-carboxylic acid, 6-hydroxy-5-methoxy-, ethyl ester () 6-OH, 5-OCH₃, ethyl ester C₁₂H₁₃NO₄ Polar hydroxyl and methoxy groups; ester
3-Acetyl-5-chloro-1H-indole-2-carboxylic acid ethyl ester () 3-COCH₃, 5-Cl, ethyl ester C₁₃H₁₂ClNO₃ Acetyl at C3; chloro at C5

*Estimated formula based on structural analysis.

Key Observations :

  • Substituent Position : The target compound’s sulfonamide group at N-1 is distinct from most analogs, which typically substitute the indole ring (e.g., C3, C5, or C7 positions).
  • Functional Groups : The ethyl ester is a recurring feature, enhancing solubility and enabling hydrolysis to carboxylic acids for further reactions .

Shared Techniques :

  • Ester Hydrolysis : Common in converting esters to acids (e.g., uses NaOH/MeOH/H₂O for hydrolysis) .
  • Coupling Reactions : Used to attach substituents (e.g., sulfonamides or alkyl chains) .

Physicochemical and Functional Properties

  • Solubility : The target compound’s sulfonamide and ethyl ester groups may enhance solubility in polar aprotic solvents compared to purely aromatic analogs (e.g., ’s free acid).
  • NMR Profiles: The target’s ethyl ester group would show characteristic triplet (~1.3 ppm) and quartet (~4.3 ppm) signals for the ethyl group. The 2-amino-5-chlorophenyl group would exhibit aromatic protons downfield-shifted due to -Cl and -SO₂ effects, distinct from ’s unsubstituted indole (δ 7.1–8.1 ppm) .
  • Stability : Sulfonamides are generally stable under acidic conditions, whereas esters (like the target) may hydrolyze in basic environments .

Biological Activity

1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the indole family, known for its diverse biological activities. This compound features a sulfonamide group attached to an indole derivative, enhancing its pharmacological potential. The indole structure, characterized by a fused benzene and pyrrole ring, contributes to its stability and reactivity in various chemical environments.

Chemical Structure and Properties

The molecular formula of this compound can be expressed as C15H14ClN2O4SC_{15}H_{14}ClN_{2}O_{4}S, indicating a complex arrangement that plays a crucial role in its biological activity. The presence of both carboxylic acid and sulfonamide functionalities suggests potential applications in medicinal chemistry.

The mechanism of action for 1H-indole-2-carboxylic acid derivatives primarily involves their interaction with biological targets such as enzymes. Research indicates that indole derivatives can act as inhibitors for various enzymes, including HIV-1 integrase, by chelating metal ions within the active site and forming π-stacking interactions with viral DNA.

Biological Activities

1H-Indole-2-carboxylic acid derivatives exhibit a range of biological activities:

  • Antiviral Activity : Several studies have reported on the antiviral properties of indole derivatives, particularly against HIV-1. For instance, one study demonstrated that an indole derivative inhibited the strand transfer process of HIV-1 integrase with an IC50 value of 32.37 µM . Further optimizations led to derivatives with improved activity, such as compound 20a, which exhibited an IC50 value of 0.13 µM .
  • Inhibition of Indoleamine 2,3-dioxygenase (IDO) : Indole derivatives have been investigated for their inhibitory effects on IDO enzymes, which are involved in tryptophan metabolism and are potential targets for tumor immunotherapy. Some derivatives showed low micromolar IC50 values against IDO1 and TDO .

Case Study 1: HIV-1 Integrase Inhibition

A series of indole-2-carboxylic acid derivatives were synthesized to evaluate their inhibitory effects on HIV-1 integrase. Compound 17a was found to markedly inhibit integrase activity with an IC50 value of 3.11 µM. The binding mode analysis revealed that the indole nucleus effectively interacted with viral DNA through π–π stacking .

Case Study 2: IDO Inhibition

Research on various indole-2-carboxylic acid derivatives demonstrated significant inhibition against IDO enzymes. Among them, compound 9o-1 showed potent inhibition with IC50 values of 1.17 mM for IDO1 and 1.55 mM for TDO. Molecular docking studies provided insights into the binding interactions within the enzyme's active site .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the indole core significantly influence biological activity:

CompoundModificationIC50 (µM)Biological Activity
Compound 1Parent Compound32.37HIV-1 Integrase Inhibitor
Compound 17aC6 Halogenation3.11Enhanced Integrase Inhibition
Compound 20aC3 Long Branch Addition0.13Potent Integrase Inhibition
Compound 9o-1Acetamido Substitution1.17 (IDO1), 1.55 (TDO)Dual Enzyme Inhibitor

Q & A

Q. What synthetic methodologies are employed for introducing the ethyl ester group in indole-2-carboxylic acid derivatives?

The ethyl ester group is typically introduced via esterification of the carboxylic acid precursor using ethanol under acidic catalysis. For indole derivatives, Knoevenagel condensation is a robust method, where 3-formyl-indole intermediates react with active methylene compounds (e.g., thioureas or rhodanine derivatives) in acetic acid with sodium acetate as a catalyst. This method achieves yields through reflux (2.5–5 hours) followed by recrystallization from acetic acid/DMF mixtures .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical techniques include:

  • X-ray crystallography : SHELX software refines crystal structures, resolving potential twinning or disorder .
  • NMR spectroscopy : Confirms functional groups (e.g., sulfonyl, amino) and regiochemistry.
  • HPLC : Validates purity per pharmacopeial standards (e.g., ≥99% purity thresholds) .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved during structural elucidation?

Discrepancies may arise from dynamic molecular behavior in solution versus static crystal packing. Strategies include:

  • Solid-state NMR : Correlates solution and solid-state conformations.
  • Temperature-dependent crystallography : Captures thermal motion effects.
  • Cross-validation with SHELX : Robust refinement accounts for disordered atoms or twinning .

Q. What computational approaches predict the biological activity of this sulfonylated indole derivative?

  • Pharmacophore modeling : Maps interaction sites (e.g., sulfonyl and amino groups for hydrogen bonding) using protein binding data .
  • Molecular docking : Simulates target binding (e.g., enzyme active sites) with software like AutoDock.
  • Molecular dynamics : Assesses binding stability under physiological conditions, leveraging electrostatic complementarity .

Methodological Challenges

Q. What are the critical parameters for optimizing Knoevenagel condensation in synthesizing this compound?

Key factors include:

  • Stoichiometry : Equimolar ratios of 3-formyl-indole and active methylene components.
  • Catalyst : Sodium acetate in acetic acid accelerates condensation .
  • Reaction time : 2.5–3 hours under reflux achieves optimal yields (57–63% for analogs) .
  • Purification : Recrystallization from acetic acid removes byproducts, ensuring >95% purity.

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., IC50 measurements).
  • Metabolite interference : Use LC-MS to rule out degradation products.
  • Structural analogs : Compare activity trends (e.g., halogen substitution impacts potency) .

Experimental Design Considerations

Q. What strategies mitigate challenges in sulfonamide group introduction?

While evidence lacks direct sulfonylation protocols, general methods include:

  • Sulfonyl chloride coupling : React 2-amino-5-chlorophenyl sulfonyl chloride with the indole nitrogen under basic conditions (e.g., pyridine).
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester
Reactant of Route 2
1H-Indole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, ethyl ester

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